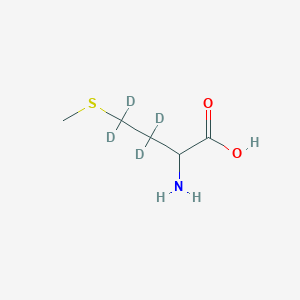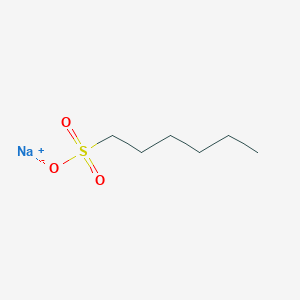
2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of amino acid derivatives often employs the reactivity of amino and carboxyl terminal groups for the preparation of various derivatives, including those with tetrazole-containing groups through reactions involving triethyl orthoformate and sodium azide in acetic acid (Putis, Shuvalova, & Ostrovskii, 2008). Additionally, the synthesis of diamino acids from aspartic acid, involving the introduction of alkyl groups and construction of aziridine rings, demonstrates the complexity and versatility in amino acid synthesis (Park, Tian, & Kim, 2001).
Molecular Structure Analysis The molecular structure of amino acids and their derivatives can significantly affect their chemical and physical properties. The solid-state structures of cyclo-β-peptides, for example, show how the arrangement of amino acid units can form tubular structures, demonstrating the importance of molecular structure analysis in understanding amino acid derivatives (Seebach, Matthews, Meden, Wessels, Baerlocher, & McCusker, 1997).
Chemical Reactions and Properties Chemical reactions involving amino acids, such as the synthesis of tetrazole-containing derivatives or the creation of aziridine rings, illustrate the reactivity of these compounds. The reactivity of amino and carboxyl groups is crucial for the synthesis of various derivatives, which can have significant implications for their chemical properties and potential applications (Putis, Shuvalova, & Ostrovskii, 2008); (Park, Tian, & Kim, 2001).
Physical Properties Analysis The physical properties of amino acid derivatives can be influenced by their molecular structure. The tubular stacking of cyclo-β-peptides highlights the role of molecular arrangement in determining the physical properties of these compounds. Understanding the solid-state structures and how they interact can provide insights into the physical properties of amino acid derivatives (Seebach, Matthews, Meden, Wessels, Baerlocher, & McCusker, 1997).
Chemical Properties Analysis The chemical properties of amino acid derivatives, such as reactivity and stability, are essential for their application in various fields. The synthesis and analysis of derivatives like tetrazole-containing compounds or aziridine-containing amino acids demonstrate the diverse chemical properties that can be achieved through specific synthetic routes. These properties are crucial for understanding the potential uses and behaviors of amino acid derivatives in different chemical environments (Putis, Shuvalova, & Ostrovskii, 2008); (Park, Tian, & Kim, 2001).
Propriétés
IUPAC Name |
2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-RRVWJQJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methionine-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














